2-(Furan-2-yl)-1,3-oxazole-5-carbaldehyde
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Overview
Description
2-(FURAN-2-YL)OXAZOLE-5-CARBALDEHYDE is a heterocyclic compound that features both furan and oxazole rings.
Preparation Methods
The synthesis of 2-(FURAN-2-YL)OXAZOLE-5-CARBALDEHYDE typically involves the formation of the oxazole ring followed by the introduction of the furan moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-furylamine with glyoxal in the presence of an acid catalyst can yield the desired oxazole derivative . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
2-(FURAN-2-YL)OXAZOLE-5-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
2-(FURAN-2-YL)OXAZOLE-5-CARBALDEHYDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the development of bioactive molecules with potential therapeutic effects.
Mechanism of Action
The mechanism by which 2-(FURAN-2-YL)OXAZOLE-5-CARBALDEHYDE exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The specific pathways involved can vary depending on the biological context and the target organism .
Comparison with Similar Compounds
2-(FURAN-2-YL)OXAZOLE-5-CARBALDEHYDE can be compared with other similar compounds, such as:
Furan-2-carbaldehyde: This compound features a furan ring with an aldehyde group but lacks the oxazole ring.
Oxazole-5-carbaldehyde: This compound contains an oxazole ring with an aldehyde group but does not have the furan moiety.
Benzofuran derivatives: These compounds have a fused benzene and furan ring system and may exhibit different chemical and biological properties.
Properties
IUPAC Name |
2-(furan-2-yl)-1,3-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-5-6-4-9-8(12-6)7-2-1-3-11-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLMYBQCTLALPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544992 |
Source
|
Record name | 2-(Furan-2-yl)-1,3-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106833-76-5 |
Source
|
Record name | 2-(Furan-2-yl)-1,3-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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